![molecular formula C23H23FN6O4S B2818660 4-(N,N-dimethylsulfamoyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922010-24-0](/img/structure/B2818660.png)
4-(N,N-dimethylsulfamoyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a sulfamoyl group, a benzyl group, and a pyrazolopyrimidinyl group. These groups suggest that the compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex, given the presence of multiple functional groups and a large number of atoms. The exact structure would depend on the specific arrangement and bonding of these atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Anticancer Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their anticancer properties. For instance, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have shown significant anticancer and anti-5-lipoxygenase activities. These compounds exhibit cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7, indicating their potential in anticancer drug development (Rahmouni et al., 2016). Another study highlighted the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, which also revealed promising anticancer activity against the MCF-7 human breast adenocarcinoma cell line, showcasing the therapeutic potential of these compounds (Abdellatif et al., 2014).
Antimicrobial and Enzymatic Inhibition
Pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for antimicrobial properties and their ability to inhibit specific enzymes. Novel pyrazole derivatives with various moieties, including pyrazolo[4,3-d]-pyrimidine derivatives, were synthesized and showed significant antimicrobial and anticancer agents, indicating a broad spectrum of biological activities (Hafez et al., 2016). These findings suggest the potential application of pyrazolo[3,4-d]pyrimidine derivatives in addressing microbial infections and studying enzyme-related processes.
Synthesis and Chemical Properties
The research into pyrazolo[3,4-d]pyrimidines also extends to their synthesis and chemical properties. Studies on novel synthetic routes and characterizations of these compounds enable the exploration of their potential applications in medicinal chemistry and drug development. For example, efficient synthetic methods have been developed for producing N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives, showcasing the versatility of these compounds in generating a diverse compound library for biological screening (Heo & Jeon, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O4S/c1-28(2)35(33,34)18-9-7-16(8-10-18)22(31)25-11-12-30-21-19(13-27-30)23(32)29(15-26-21)14-17-5-3-4-6-20(17)24/h3-10,13,15H,11-12,14H2,1-2H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFALEKYPLLAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide |
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